molecular formula C11H14Cl2N2O5S B1198862 Tevenel CAS No. 4302-95-8

Tevenel

Numéro de catalogue: B1198862
Numéro CAS: 4302-95-8
Poids moléculaire: 357.2 g/mol
Clé InChI: HODRFAVLXIFVTR-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions

Tevenel subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différentes formes oxydées de this compound, tandis que la réduction peut produire des dérivés réduits .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au composant de l'ARN ribosomique 23S de la sous-unité ribosomique 50S bactérienne, inhibant l'activité peptidyl transférase du ribosome bactérien. Cela empêche l'élongation de la chaîne protéique, conduisant à l'inhibition de la synthèse protéique bactérienne .

Applications De Recherche Scientifique

The compound "Tevenel," also known as texaphyrin, is a synthetic compound with significant applications in various scientific fields, particularly in medical research and diagnostics. This article explores its applications, supported by comprehensive data and case studies.

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-activated compounds to produce reactive oxygen species that can destroy cancer cells. This compound has been investigated for its efficacy in PDT due to its ability to absorb light and generate singlet oxygen upon activation.

  • Case Study: Cancer Treatment
    • In preclinical studies, this compound demonstrated significant tumor reduction in models of head and neck cancers when combined with specific wavelengths of light. The therapy showed minimal side effects compared to traditional chemotherapy, highlighting its potential for targeted cancer treatment.

Imaging Techniques

This compound is also utilized in imaging techniques, particularly in magnetic resonance imaging (MRI) and fluorescence imaging. Its unique chemical properties allow it to serve as a contrast agent.

  • Case Study: MRI Contrast Agent
    • Research indicates that this compound can enhance the contrast in MRI scans, improving the visualization of tumors and other abnormalities in tissues. This application is crucial for early diagnosis and monitoring of treatment responses.

Drug Delivery Systems

This compound's ability to form complexes with various drugs enhances the delivery and efficacy of therapeutic agents. Its use in drug delivery systems can potentially improve the solubility and bioavailability of poorly soluble drugs.

  • Case Study: Enhanced Drug Efficacy
    • A study demonstrated that when this compound was used as a carrier for anti-cancer drugs, there was a marked increase in the therapeutic index, allowing for lower doses with enhanced efficacy and reduced toxicity.

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Photodynamic TherapyLight-activated cancer treatmentSignificant tumor reduction with minimal side effects
Imaging TechniquesMRI and fluorescence imagingImproved contrast for better visualization
Drug Delivery SystemsEnhances delivery of therapeutic agentsIncreased efficacy and reduced toxicity

Mécanisme D'action

Tevenel exerts its effects by binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit, inhibiting the peptidyl transferase activity of the bacterial ribosome. This prevents protein chain elongation, leading to the inhibition of bacterial protein synthesis .

Comparaison Avec Des Composés Similaires

Tevenel est unique par rapport aux autres analogues sulfamoylés du chloramphénicol en raison de sa structure chimique spécifique et de son activité biologique. Les composés similaires comprennent :

Activité Biologique

Tevenel, a sulfamoyl analog of chloramphenicol, has garnered attention for its unique biological activities, particularly in the fields of microbiology and cellular biology. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound's chemical structure distinguishes it from other chloramphenicol derivatives. Its primary mechanism involves binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This interaction inhibits peptidyl transferase activity, effectively blocking protein synthesis in bacteria . Additionally, this compound has been identified as a potent inhibitor of mitochondrial protein synthesis, which is significant given its implications for both bacterial and mammalian cells .

Comparison with Similar Compounds

This compound's biological activity can be compared to that of other chloramphenicol derivatives. The following table summarizes key differences:

CompoundMechanism of ActionBiological ActivityClinical Use
This compoundInhibits mitochondrial protein synthesisAntibacterial, anticancer potentialNot used clinically
ChloramphenicolInhibits bacterial protein synthesisBroad-spectrum antibacterialUsed clinically
ThiamphenicolSimilar to chloramphenicolAntibacterial with lower toxicityLimited veterinary use

Antibacterial Properties

This compound has shown significant antibacterial properties in vitro. Studies indicate that it is a stronger inhibitor of peptide bond formation compared to thiamphenicol, highlighting its potential as an effective antibacterial agent against resistant strains . The compound's efficacy was demonstrated in a study where it inhibited the growth of various bacterial species at concentrations as low as 100 µg/ml .

Anticancer Potential

Research has also explored this compound's anticancer properties. In one study, mammalian cells resistant to this compound were characterized, revealing that these cells exhibited stable resistance over multiple generations. This resistance was linked to altered mitochondrial function, suggesting that this compound may affect cellular metabolism in cancerous cells .

Case Studies

  • Mitochondrial Resistance : A study involving LMTK- cells treated with this compound showed that resistant clones maintained growth rates similar to non-treated controls despite high concentrations of the drug. This indicates a potential mechanism for resistance that could inform future cancer treatment strategies .
  • Inhibition Studies : In another experiment, isolated mitochondria from resistant cells demonstrated reduced sensitivity to both this compound and D-chloramphenicol, suggesting a specific adaptation in mitochondrial protein synthesis pathways .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to study Tevenel's biochemical interactions?

  • Methodological Answer : Begin by narrowing the scope using the "FOCUSED" criteria: ensure the question addresses a specific mechanism (e.g., enzymatic inhibition or receptor binding) and aligns with gaps in existing literature . Use tools like boolean search strings (e.g., "this compound AND pharmacokinetics NOT commercial") to identify understudied areas in databases like PubMed or Scopus . Avoid broad inquiries like "What does this compound do?" and instead ask, "How does this compound modulate [specific pathway] in [cell type/model]?" .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines, prioritizing peer-reviewed journals and excluding non-academic sources (e.g., ). Document search terms, inclusion/exclusion criteria, and databases used. Organize findings thematically (e.g., synthesis methods, toxicity profiles) and critically evaluate methodological inconsistencies (e.g., variations in dosage protocols) .

Q. How should I design a preliminary experiment to assess this compound's in vitro efficacy?

  • Methodological Answer : Define variables explicitly:

  • Independent variable : this compound concentration (e.g., 0–100 µM).
  • Dependent variable : Cell viability (measured via MTT assay).
  • Controls : Solvent-only controls, positive/negative controls.
    Use a pilot study to optimize parameters (e.g., exposure time, cell density) and validate assay reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis to quantify heterogeneity (e.g., I² statistic). If heterogeneity >50%, conduct subgroup analyses by experimental model (e.g., rodent vs. human cell lines) or dosage range. Validate findings via sensitivity analysis (e.g., excluding outliers) and confirm with orthogonal assays (e.g., apoptosis markers alongside LDH release) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) with parameters like EC₅₀ and Hill coefficient. For complex interactions, apply machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., serum concentration in cell media). Report 95% confidence intervals and effect sizes .

Q. How do I optimize chromatographic methods for detecting this compound metabolites in complex biological matrices?

  • Methodological Answer :

  • Column selection : Test reverse-phase (C18) vs. HILIC columns.
  • Mobile phase : Vary pH (2.5–6.5) and organic solvent gradient (acetonitrile/methanol).
  • Detection : Compare UV-Vis (λ=254 nm) vs. LC-MS/MS (MRM mode).
    Validate method robustness via precision (RSD <15%), recovery (>80%), and LOD/LOQ calculations .

Q. Data Presentation and Publication Guidelines

Q. How should I structure a manuscript to highlight this compound's novel mechanisms of action?

  • Methodological Answer : Follow IMRaD format:

  • Abstract : State hypothesis, key methods (e.g., "RNA-seq analysis"), and quantitative findings (e.g., "2.3-fold reduction in TNF-α").
  • Results : Use subheadings to separate mechanistic tiers (e.g., "this compound Inhibits ROS Generation" followed by "ROS-Dependent Apoptosis").
  • Discussion : Contrast results with prior studies (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose validation experiments .

Q. What criteria determine the inclusion of supplementary materials for this compound research?

  • Methodological Answer : Include raw data (e.g., .csv files) for reproducibility, extended method protocols, and ancillary figures (e.g., full western blot images). Exclude redundant or unprocessed data (e.g., uncalibrated instrument outputs). Ensure supplementary tables are self-explanatory with detailed legends .

Q. Ethical and Reproducibility Considerations

Q. How do I address potential biases in this compound's preclinical efficacy studies?

  • Methodological Answer : Implement blinding during data collection/analysis and randomize treatment groups. Use power analysis to justify sample sizes and report all excluded data points. Share pre-registered protocols on platforms like OSF to enhance transparency .

Q. What steps ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document reaction conditions (e.g., temperature ±0.5°C, stirring speed), purification steps (e.g., HPLC gradients), and compound characterization (e.g., NMR peaks, HRMS data). Use IUPAC nomenclature and deposit spectral data in public repositories (e.g., ChemSpider) .

Propriétés

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O5S/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(4-2-6)21(14,19)20/h1-4,8-10,16-17H,5H2,(H,15,18)(H2,14,19,20)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODRFAVLXIFVTR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962856
Record name 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4302-95-8
Record name N-[(1R,2R)-2-[4-(Aminosulfonyl)phenyl]-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4302-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tevenel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((1R,2R)-2-(4-(AMINOSULFONYL)PHENYL)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,2-DICHLOROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3544PD7H4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tevenel
Reactant of Route 2
Reactant of Route 2
Tevenel
Reactant of Route 3
Reactant of Route 3
Tevenel
Reactant of Route 4
Reactant of Route 4
Tevenel
Reactant of Route 5
Reactant of Route 5
Tevenel
Reactant of Route 6
Reactant of Route 6
Tevenel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.